molecular formula C5H6O3 B12833262 2-Methylene-4-oxobutanoic acid

2-Methylene-4-oxobutanoic acid

Cat. No.: B12833262
M. Wt: 114.10 g/mol
InChI Key: NATITTLIDUCCMB-UHFFFAOYSA-N
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Description

2-Methylene-4-oxobutanoic acid is an organic compound with the molecular formula C5H6O3 It is a derivative of butanoic acid, characterized by the presence of a methylene group at the second position and a keto group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylene-4-oxobutanoic acid can be achieved through several methods. One common approach involves the reaction of itaconic acid with formaldehyde under acidic conditions. This reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves the use of more scalable and cost-effective methods. One such method includes the catalytic oxidation of 2-methyl-3-buten-2-ol using a suitable oxidizing agent like potassium permanganate. This process is optimized to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methylene-4-oxobutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of carboxylic acids and other oxidized derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives and other substituted compounds.

Scientific Research Applications

2-Methylene-4-oxobutanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylene-4-oxobutanoic acid involves its interaction with various molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes involved in inflammatory processes. The compound’s methylene and keto groups play a crucial role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylene-4-oxobutanoic acid is unique due to its specific structural features, such as the presence of both a methylene and a keto group

Properties

Molecular Formula

C5H6O3

Molecular Weight

114.10 g/mol

IUPAC Name

2-methylidene-4-oxobutanoic acid

InChI

InChI=1S/C5H6O3/c1-4(2-3-6)5(7)8/h3H,1-2H2,(H,7,8)

InChI Key

NATITTLIDUCCMB-UHFFFAOYSA-N

Canonical SMILES

C=C(CC=O)C(=O)O

Origin of Product

United States

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